molecular formula C17H24BNO3 B15299759 4,4-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroquinolin-2-one

4,4-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroquinolin-2-one

Cat. No.: B15299759
M. Wt: 301.2 g/mol
InChI Key: NGSJZRJQPVPEQW-UHFFFAOYSA-N
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Description

4,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable quinoline derivative with a boronic acid or boronate ester under specific conditions, such as the use of a palladium catalyst and a base in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve inert atmospheres (e.g., nitrogen or argon) and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted quinoline derivatives .

Scientific Research Applications

4,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, potentially modulating their activity. This compound may also interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one: Lacks the boron-containing dioxaborolane ring, resulting in different chemical properties and reactivity.

    7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with variations in the substitution pattern on the quinoline ring.

Uniqueness

The presence of the boron-containing dioxaborolane ring in 4,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one imparts unique chemical properties, such as the ability to participate in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

4,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C17H24BNO3/c1-15(2)10-14(20)19-13-9-11(7-8-12(13)15)18-21-16(3,4)17(5,6)22-18/h7-9H,10H2,1-6H3,(H,19,20)

InChI Key

NGSJZRJQPVPEQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC(=O)N3)(C)C

Origin of Product

United States

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